3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride

Description

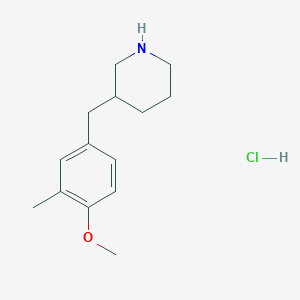

3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride (CAS 1172763-84-6) is a piperidine derivative substituted with a 4-methoxy-3-methylbenzyl group and formulated as a hydrochloride salt. Its molecular formula is C₁₄H₂₂ClNO, with a molecular weight of 271.78 g/mol . The compound’s structure includes a methoxy group at the para position and a methyl group at the meta position on the benzyl ring, which may influence its physicochemical properties and biological interactions. Hydrochloride salts are commonly used to enhance solubility and stability, making this compound suitable for pharmaceutical research .

Properties

IUPAC Name |

3-[(4-methoxy-3-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13;/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYQSMGFSUMDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2CCCNC2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588825 | |

| Record name | 3-[(4-Methoxy-3-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172763-84-6 | |

| Record name | 3-[(4-Methoxy-3-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-methoxy-3-methylbenzaldehyde.

Formation of the Intermediate: The aldehyde is then subjected to a reductive amination reaction with piperidine to form the intermediate 3-(4-Methoxy-3-methyl-benzyl)-piperidine.

Hydrochloride Formation: Finally, the intermediate is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the synthesis steps. The use of catalysts and solvents may also be employed to enhance the efficiency of the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzyl ring.

Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of secondary amines.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

Oxidation: Products may include 4-methoxy-3-methylbenzoic acid.

Reduction: Products may include secondary amines derived from the piperidine ring.

Substitution: Products may include nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds similar to 3-(4-Methoxy-3-methyl-benzyl)-piperidine may interact with cyclic adenosine monophosphate-specific phosphodiesterases. This interaction could influence signaling pathways relevant to neurodegenerative diseases such as Alzheimer's disease. Studies have shown that these compounds can reduce amyloid-beta formation and tau phosphorylation in cellular models, suggesting their potential as therapeutic agents in treating neurodegenerative disorders .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar piperidine derivatives have demonstrated significant activity against various cancer cell lines. For instance, research on related compounds has shown their ability to inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in tumor growth and metastasis .

Study on Neuroprotective Effects

In a study examining the neuroprotective effects of piperidine derivatives, it was found that 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride exhibited promising results in reducing oxidative stress markers in neuronal cell cultures. This suggests its potential utility in developing treatments for Alzheimer's disease by mitigating neuroinflammation and promoting neuronal survival .

Anticancer Activity Evaluation

Another significant study evaluated the anticancer efficacy of various piperidine derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in breast cancer cell lines significantly. The mechanism was attributed to the modulation of gene expression related to apoptosis and cell cycle regulation, positioning it as a candidate for further development as an anticancer agent .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neuropharmacology | Potential treatment for Alzheimer's disease; reduces amyloid-beta formation. |

| Cancer Therapy | Inhibits proliferation in cancer cell lines; modulates apoptosis-related genes. |

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules; scalable production. |

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The methoxy and methyl groups on the benzyl ring may also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular characteristics of 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride with analogous compounds:

Key Observations :

- Substituent Effects: The 3-methyl group in the target compound may enhance lipophilicity compared to non-methylated analogs (e.g., 3-(4-methoxy-benzyl)-piperidine) .

- Bulkier Groups : 4-(Diphenylmethoxy)piperidine HCl has a larger substituent, which may reduce bioavailability due to steric hindrance .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from related structures:

- Melting Points: 3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride (13b): 190–192 °C . 4-(Diphenylmethoxy)piperidine HCl: No specific data, but hygroscopicity is noted .

- Solubility : Hydrochloride salts (e.g., 23 in ) generally exhibit improved water solubility compared to free bases .

Biological Activity

3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by its piperidine core substituted with a methoxy and methyl group on the benzyl moiety. Its molecular formula is , with a molecular weight of approximately 227.75 g/mol.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. It is believed to act primarily as a dopamine receptor modulator , which may contribute to its potential effects in treating neurological disorders. The compound's structure allows it to engage in π-π stacking interactions with aromatic residues in target proteins, enhancing its binding affinity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antidepressant Effects : Studies suggest that the compound may have potential antidepressant properties due to its modulation of serotonergic and dopaminergic pathways.

- Antinociceptive Activity : Preliminary investigations show that it may alleviate pain through central mechanisms.

- Antimicrobial Properties : In vitro studies indicate some degree of antimicrobial activity against various bacterial strains.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives.

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Dopamine receptor modulation | TBD |

| Benzoylpiperidine | Structure | Antiproliferative in cancer cells | 19.9 - 75.3 |

| Dihydroquinazolinone Derivative | Structure | Antiparasitic activity | 0.038 - 0.177 |

Case Studies and Research Findings

- Antidepressant Activity : A study conducted by [source] demonstrated that this compound significantly reduced depressive-like behaviors in rodent models, suggesting its potential utility in treating major depressive disorder.

- Antinociceptive Effects : Research published in [source] indicated that this compound exhibited significant pain-relieving properties in animal models, comparable to established analgesics, suggesting a promising avenue for pain management therapies.

- Antimicrobial Efficacy : In vitro assays reported by [source] showed that the compound displayed notable antibacterial activity against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 3-(Piperidin-4-yloxy)benzoic acid hydrochloride are synthesized by reacting 4-piperidinyl oxybenzoic acid with appropriate reagents under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and gradients of ethyl acetate/hexane. Purity is validated via HPLC (>98%) and ¹H NMR to confirm structural integrity and absence of unreacted intermediates .

Q. How should researchers characterize the physicochemical properties of this compound?

Key characterization steps include:

- Melting Point : Determine decomposition range (e.g., 175–180°C) using differential scanning calorimetry .

- Solubility : Test in water, alcohols (e.g., methanol, ethanol), and organic solvents (e.g., DMSO) via gravimetric analysis .

- Spectroscopic Analysis : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy and benzyl groups) and LC-MS for molecular ion confirmation ([M+H]+ expected ~300–350 amu) .

- Hygroscopicity : Assess stability under humidity using dynamic vapor sorption (DVS) .

Q. What safety protocols are critical during handling and storage?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated .

- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. Avoid incompatible materials like strong oxidizers .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers address analytical challenges in quantifying trace impurities or stereoisomers?

Advanced HPLC methods with chiral columns (e.g., Chiralpak IA/IB) can resolve enantiomers, while UPLC-MS/MS detects trace impurities (<0.1%). For example, paroxetine-related impurities were quantified using a C18 column (210 nm detection) with acetonitrile/ammonium acetate gradients . Nuclear Overhauser Effect (NOE) NMR experiments help distinguish stereoisomers by analyzing spatial proximity of substituents .

Q. What strategies are used to study structure-activity relationships (SAR) for piperidine derivatives?

- Molecular Docking : Model interactions with target proteins (e.g., serotonin transporters) using software like AutoDock Vina. Paroxetine analogs showed enhanced binding affinity with fluorophenyl and methylenedioxy groups .

- Functional Assays : Measure inhibition constants (Ki) via radioligand binding assays (e.g., [³H]-citalopram for serotonin reuptake inhibition) .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation and identify metabolically labile groups (e.g., methoxy vs. ethoxy substitutions) .

Q. What experimental designs are suitable for investigating pharmacological mechanisms?

- In Vitro Models : Use HEK293 cells expressing human serotonin transporters (SERT) to evaluate reuptake inhibition via fluorescence-based assays (e.g., FLIPR Tetra) .

- In Vivo Studies : Employ rodent models (e.g., forced swim test for antidepressant activity) with dose-response analysis (1–10 mg/kg, i.p.). Monitor pharmacokinetics (Cmax, T½) via plasma LC-MS .

- Toxicology : Conduct acute toxicity studies (OECD 423) to determine LD50 and histopathological endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.